

An In-depth Technical Guide to the Safe Handling of Chloropentafluorobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloropentafluorobenzene*

Cat. No.: *B146365*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **chloropentafluorobenzene** (CPFB), a versatile fluorinated aromatic compound utilized in the synthesis of advanced materials, specialty chemicals, pharmaceuticals, and agrochemicals.^[1] Due to its chemical properties, understanding and implementing rigorous safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of **chloropentafluorobenzene**.

Property	Value	Reference
CAS Number	344-07-0	[1] [2]
Molecular Formula	C ₆ ClF ₅	[1] [2]
Molecular Weight	202.51 g/mol	[1] [3]
Appearance	Clear, colorless liquid	[1] [4]
Odor	Odorless	[5] [6]
Boiling Point	122-123 °C at 750 mmHg	[2] [4] [7] [8]
Melting Point	-15 °C	[1] [2]
Density	1.568 g/mL at 25 °C	[4] [7]
Flash Point	116-118 °C	[4]
Refractive Index	n _{20/D} 1.424	[4] [7]
Storage Temperature	2 - 8 °C (Refrigerator)	[1] [4]

Toxicological Data and Hazard Identification

Chloropentafluorobenzene is classified as harmful if inhaled and is an irritant to the skin, eyes, and respiratory system.[\[3\]](#)[\[5\]](#) Experimental data has also indicated potential teratogenic and mutagenic effects.[\[4\]](#)

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Inhalation (Category 4)	GHS07	Warning	H332: Harmful if inhaled
Skin Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory system	GHS07	Warning	H335: May cause respiratory irritation

Data sourced from PubChem CID 9579.[\[3\]](#)

While specific LD50 and LC50 values for **chloropentafluorobenzene** are not readily available in the reviewed literature, the GHS classifications necessitate careful handling to avoid exposure. Inhalation of high concentrations of vapors may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[\[5\]](#)[\[6\]](#)

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risks associated with **chloropentafluorobenzene**.

3.1. Handling:

- Work in a well-ventilated area, preferably under a chemical fume hood.[\[9\]](#)
- Avoid breathing vapors or mists.[\[5\]](#)[\[6\]](#)[\[9\]](#)
- Avoid contact with skin and eyes.[\[5\]](#)[\[6\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][10]
- Use only non-sparking tools and take precautionary measures against static discharge.[9][11]
- Wash hands thoroughly after handling.[5][6]

3.2. Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][9]
- Keep away from heat, sparks, open flames, and hot surfaces.[9][11]
- Store in a refrigerator at 2-8°C.[1][4]
- Incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11]

Emergency Procedures

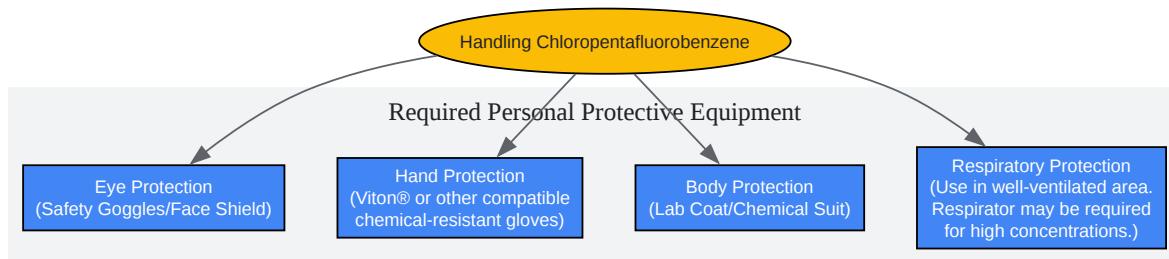
A clear and well-rehearsed emergency plan is essential when working with hazardous chemicals.

4.1. First Aid Measures:

- Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6]
- Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5][6]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[5][6][11]

4.2. Spill Response:

In the event of a spill, the following workflow should be initiated:



[Click to download full resolution via product page](#)

Spill Response Workflow

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure to **chloropentafluorobenzene**.

[Click to download full resolution via product page](#)

Personal Protective Equipment

Experimental Protocols for Genotoxicity Assays

The following are detailed methodologies for key genotoxicity assays that have been performed on **chloropentafluorobenzene**, based on reports from the Defense Technical Information Center.

6.1. Salmonella/Mammalian Microsome Mutagenicity Assay (Ames Test)

- Objective: To evaluate the ability of **chloropentafluorobenzene** to induce reverse mutations at the histidine locus in various strains of *Salmonella typhimurium* in the presence and absence of a metabolic activation system.[2]
- Methodology:
 - Strains: *Salmonella typhimurium* tester strains TA1535, TA1537, TA98, and TA100 were used.[4]
 - Metabolic Activation: An S9 fraction from the livers of rats induced with Aroclor 1254 was used as the metabolic activation system.[4][7]
 - Procedure: The plate incorporation method was employed. Varying concentrations of **chloropentafluorobenzene**, the tester strain, and either the S9 mix or a buffer control were added to molten top agar. This mixture was then poured onto minimal glucose agar plates.
 - Incubation: The plates were incubated at 37°C for 48-72 hours.
 - Analysis: The number of revertant colonies (his+) on the test plates was counted and compared to the number of spontaneous revertants on the solvent control plates.[2]

6.2. Chinese Hamster Ovary (CHO)/Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) Forward Mutation Assay

- Objective: To assess the potential of **chloropentafluorobenzene** to induce forward mutations at the HPRT locus in Chinese hamster ovary cells.[2]
- Methodology:
 - Cell Culture: CHO cells were maintained in standard culture conditions.
 - Treatment: Cells were exposed to various concentrations of **chloropentafluorobenzene** with and without a metabolic activation system (S9).
 - Expression Period: Following treatment, the cells were cultured for a period to allow for the expression of any induced mutations.

- Selection: Cells were then cultured in a medium containing a selective agent (e.g., 6-thioguanine). Cells with a functional HGPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking the enzyme will survive and form colonies.
- Analysis: The number of mutant colonies was counted, and the mutation frequency was calculated relative to the number of viable cells.

6.3. In Vitro Sister Chromatid Exchange (SCE) Assay

- Objective: To determine the ability of **chloropentafluorobenzene** to cause DNA damage leading to an increase in sister chromatid exchanges in CHO cells.[7]
- Methodology:
 - Cell Culture and Treatment: CHO cells were exposed to **chloropentafluorobenzene** at various concentrations, with and without metabolic activation, in the presence of 5-bromodeoxyuridine (BrdU).
 - Metaphase Arrest: After two cell cycles, a metaphase-arresting agent (e.g., colcemid) was added.
 - Harvesting and Staining: Cells were harvested, fixed, and dropped onto microscope slides. The chromosomes were then differentially stained to visualize the sister chromatids.
 - Analysis: The number of SCEs per metaphase was scored and statistically compared to the control groups.[7]

Reactivity Profile

Chloropentafluorobenzene is generally stable under normal conditions.[5] However, it can undergo hazardous reactions with certain substances.

- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][11]
- Hazardous Decomposition Products: When heated to decomposition, it may emit toxic vapors of hydrogen fluoride and hydrogen chloride.[4][5] Thermal decomposition can also produce carbon monoxide and carbon dioxide.[5]

- Reactivity with Bases: Reaction with strong N-bases in polar aprotic solvents can occur. For instance, reaction with ammonia can yield 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline.[4][10]

This technical guide is intended to provide comprehensive safety information for the handling of **chloropentafluorobenzene**. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fishersci.fr [fishersci.fr]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. vliz.be [vliz.be]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of Chloropentafluorobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146365#safety-and-handling-precautions-for-chloropentafluorobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com